N'1,N'4-dibenzylideneterephthalohydrazide
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Description
Molecular Structure Analysis
The molecular structure of N’1,N’4-dibenzylideneterephthalohydrazide consists of 22 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
N’1,N’4-dibenzylideneterephthalohydrazide has a density of 1.2±0.1 g/cm3. Its molar refractivity is 110.2±0.5 cm3. It has 6 H bond acceptors, 2 H bond donors, and 6 freely rotating bonds. Its polar surface area is 83 Å2, and its molar volume is 314.5±7.0 cm3 .Scientific Research Applications
1. Fluorescent Chemosensor for Metal Ions
Sharma et al. (2019) developed a hydrazone-based chemosensor that selectively detects Al(III) ions with high sensitivity. This sensor also detects explosive picric acid and can be used to create molecular logic gates (Sharma et al., 2019).
2. Potential Cancer Therapy Agents
Menear et al. (2008) discussed compounds including phthalazin-1-ones as inhibitors of poly(ADP-ribose) polymerase, which is an emerging target for cancer therapy. These compounds showed promising results in preclinical cancer models (Menear et al., 2008).
3. Catalysis and Oxidation Studies
Sutradhar et al. (2018) synthesized copper (II) complexes using bis(2-hydroxybenzylidene)isophthalohydrazide for the oxidation of alkanes and alcohols under mild conditions. They found significant catalytic activity, highlighting potential industrial applications (Sutradhar et al., 2018).
4. Biological Activity Studies
Sirajuddin et al. (2013) synthesized Schiff base compounds with antibacterial, antifungal, and antioxidant properties. These compounds also showed promising interactions with DNA and significant cytotoxic activity (Sirajuddin et al., 2013).
5. Anticonvulsant Activity
Clark et al. (1984) explored a series of 4-aminobenzamides, including some with a similar structure to N'1,N'4-dibenzylideneterephthalohydrazide, for their anticonvulsant effects. They found that certain compounds were potent against seizures induced by electroshock and pentylenetetrazole (Clark et al., 1984).
6. Enzyme Inhibition Studies
Sarı et al. (2018) synthesized novel N-heterocyclic carbene precursors and tested them for inhibition of acetylcholinesterase and carbonic anhydrase enzymes. These compounds demonstrated efficient inhibition profiles, highlighting their potential in therapeutic applications (Sarı et al., 2018).
7. Electrocatalytic Reduction of Oxygen
Alt et al. (1973) investigated metal chelates, including N'1,N'4-dibenzylideneterephthalohydrazide derivatives, for their catalytic activity in the electroreduction of oxygen. They found significant activity in N4 complexes, such as phthalocyanines (Alt et al., 1973).
properties
IUPAC Name |
1-N,4-N-bis[(E)-benzylideneamino]benzene-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c27-21(25-23-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)22(28)26-24-16-18-9-5-2-6-10-18/h1-16H,(H,25,27)(H,26,28)/b23-15+,24-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAPXQGYQZHJKF-DFEHQXHXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'1,N'4-dibenzylideneterephthalohydrazide |
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